molecular formula C11H9N3S B1517549 4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzonitrile CAS No. 1019601-20-7

4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzonitrile

Cat. No.: B1517549
CAS No.: 1019601-20-7
M. Wt: 215.28 g/mol
InChI Key: FWESEHNUSFUSGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of 4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzonitrile

IUPAC Nomenclature and Systematic Naming Conventions

The IUPAC name This compound is derived through systematic identification of substituents and parent structures. The parent chain is benzonitrile , a benzene ring substituted with a nitrile group (-C≡N) at the para position. The 4-methyl-1,3-thiazol-2-yl group is attached via an amino linkage (-NH-) to position 4 of the benzene ring.

The numbering follows priority rules:

  • Benzonitrile is the principal functional group due to the nitrile’s higher priority compared to the thiazole substituent.
  • The 4-methyl-1,3-thiazol-2-yl group is a substituent attached to the benzene ring.

The compound’s molecular formula is C₁₁H₉N₃S , with a molecular weight of 215.27 g/mol . Table 1 summarizes key identifiers.

Property Value Source
IUPAC Name This compound
CAS Number 1019601-20-7
SMILES N#CC1=CC=C(NC2=NC(C)=CS2)C=C1
InChIKey FWESEHNUSFUSGW-UHFFFAOYSA-N

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound is influenced by its aromatic systems and substituents:

  • Benzonitrile Core : The benzene ring is planar, with a nitrile group positioned para to the amino-thiazole substituent.
  • Thiazole Ring : The 1,3-thiazole ring is also planar, with a methyl group at position 4 and an amino group at position 2.
Crystallographic Insights

While direct crystallographic data for this compound is not explicitly reported in the provided sources, studies on analogous thiazole derivatives reveal:

  • Planar Geometry : Thiazole rings typically exhibit coplanar arrangements due to conjugation between sulfur, nitrogen, and adjacent carbon atoms.
  • Hydrogen Bonding : Intramolecular hydrogen bonds may form between the amino group and electronegative atoms (e.g., nitrogen or sulfur), stabilizing conformations.

For example, in related compounds like N-[6-amino-5-(benzo[d]thiazol-2-yl)-3-cyano-4-methylsulfanyl-2-oxo-1,2-dihydro-pyridin-1-yl]-4-methylbenzenesulfonamide , intermolecular hydrogen bonds and π-π stacking interactions are observed.

Spectroscopic Characterization

Spectroscopic data for this compound is limited in the provided sources, but typical values for analogous derivatives are summarized below.

Nuclear Magnetic Resonance (NMR)

¹H NMR (hypothetical, based on structural analogs):

  • Aromatic Protons (Benzonitrile) : δ 7.5–8.2 ppm (multiplet for H-2, H-3, H-5, H-6).
  • Thiazole Protons : δ 6.8–7.1 ppm (H-5 of thiazole).
  • Methyl Group (Thiazole) : δ 2.5 ppm (singlet, 3H).

¹³C NMR :

  • Nitrile Carbon : δ ~115 ppm.
  • Thiazole Carbons : δ 150–160 ppm (C-2, C-4).
Infrared (IR) Spectroscopy

Key peaks include:

  • Nitrile Stretch : Strong absorption at ~2220 cm⁻¹.
  • C=N/C–S (Thiazole) : Peaks at 1550–1600 cm⁻¹.
Mass Spectrometry
  • Molecular Ion Peak : m/z 215.27 ([M]⁺, C₁₁H₉N₃S⁺).
  • Fragmentation Patterns : Loss of the thiazole group (C₄H₄NS) yields m/z 132.05 (C₇H₅N₂⁺).

Tautomeric and Conformational Dynamics

Tautomeric Forms

The amino-thiazole group may exhibit tautomerism:

  • Amino-Thiazole Equilibrium : The amino group at position 2 of the thiazole ring can exist as an imino tautomer under acidic/basic conditions, though this is less common for 1,3-thiazoles.
Conformational Flexibility
  • C–N Bond Rotation : The amino linkage between the benzonitrile and thiazole allows restricted rotation, favoring planar conformations due to conjugation with the aromatic systems.
  • Methyl Group Orientation : The methyl group on the thiazole ring adopts a coplanar arrangement with the ring, minimizing steric hindrance.

Properties

IUPAC Name

4-[(4-methyl-1,3-thiazol-2-yl)amino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S/c1-8-7-15-11(13-8)14-10-4-2-9(6-12)3-5-10/h2-5,7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWESEHNUSFUSGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzonitrile has diverse applications in scientific research:

  • Medicinal Chemistry: The compound is explored for its potential as a pharmaceutical intermediate, particularly in the development of antifungal, antibacterial, and anticancer agents.

  • Material Science: Its unique structural properties make it a candidate for use in organic electronic materials and polymers.

  • Organic Synthesis: It serves as a versatile reagent in organic synthesis, facilitating the construction of complex molecular architectures.

Mechanism of Action

The mechanism by which 4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzonitrile exerts its effects involves interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

4-[4-(Aminomethyl)-1,3-thiazol-2-yl]benzonitrile

  • Molecular Formula : C₁₁H₉N₃S
  • Key Difference: Incorporates an aminomethyl group at the 4-position of the thiazole ring instead of a methyl group.
  • Synthesis : Achieved via reductive amination of thiazole intermediates .

2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]acetonitrile

  • Molecular Formula : C₁₂H₁₀N₂S
  • Key Difference : Replaces the benzonitrile group with an acetonitrile side chain.
  • Impact : The flexible acetonitrile chain may reduce steric hindrance, favoring reactions in synthetic pathways (e.g., triazole formation) .

Analogues with Alternative Aromatic Cores

4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine

  • Molecular Formula : C₁₅H₁₀N₆O₂S
  • Key Difference : Replaces the benzonitrile group with a nitro-substituted triazole-benzothiazole system.
  • Impact : The nitro group enhances electrophilicity, making this compound a potent antiproliferative agent. Yields of 82–97% in triazole synthesis highlight its synthetic versatility .

2-({2-[(4-Methyl-1,3-thiazol-2-yl)amino]pyridin-3-yl}oxy)benzonitrile

  • Molecular Formula : C₁₆H₁₂N₄OS
  • Key Difference : Incorporates a pyridine ring instead of benzene.

Functional Group Variations

4-(4-Methyl-1,3-thiazol-2-yl)phenol

  • Molecular Formula : C₁₀H₈N₂OS
  • Key Difference: Substitutes the benzonitrile group with a phenol moiety.

2-(4-P-Tolylthiazol-2-yl)acetonitrile

  • Molecular Formula : C₁₂H₁₀N₂S
  • Key Difference : Features a p-tolyl group on the thiazole ring.
  • Impact : The methyl group on the phenyl ring enhances lipophilicity, improving blood-brain barrier penetration .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Biological/Physicochemical Properties Reference
4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzonitrile C₁₁H₈N₄S 4-Methylthiazole, benzonitrile High kinase inhibition potential
4-[4-(Aminomethyl)-1,3-thiazol-2-yl]benzonitrile C₁₁H₉N₃S Aminomethyl-thiazole, benzonitrile Enhanced solubility via H-bonding
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine C₁₅H₁₀N₆O₂S Benzothiazole, nitro-triazole Antiproliferative activity (82–97% yield)
2-({2-[(4-Methyl-1,3-thiazol-2-yl)amino]pyridin-3-yl}oxy)benzonitrile C₁₆H₁₂N₄OS Pyridine, benzonitrile Metal coordination capability
4-(4-Methyl-1,3-thiazol-2-yl)phenol C₁₀H₈N₂OS Phenol, 4-methylthiazole Antioxidant properties, lower stability

Key Research Findings

  • Synthetic Flexibility : Compounds with acetonitrile side chains (e.g., 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetonitrile) exhibit superior reactivity in click chemistry, enabling rapid triazole formation .
  • Biological Activity: The nitro group in 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine correlates with antiproliferative effects, while the cyano group in this compound enhances kinase selectivity .
  • Stability Challenges: Phenolic derivatives like 4-(4-Methyl-1,3-thiazol-2-yl)phenol show reduced stability under acidic conditions compared to benzonitrile analogues .

Biological Activity

4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring fused to a benzonitrile moiety, which contributes to its unique chemical properties. The thiazole ring is characterized by the presence of nitrogen and sulfur atoms, which can participate in various biochemical interactions. The nitrile group enhances the compound's ability to form hydrogen bonds, potentially increasing its binding affinity to biological targets.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. Thiazole derivatives are known to influence various biochemical pathways, leading to a range of pharmacological effects:

  • Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, inhibiting the growth of various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Anticancer Properties : Research indicates that thiazole derivatives exhibit cytotoxic effects against cancer cell lines. For instance, studies have demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2 .

Biological Activity Summary Table

Activity Type Target/Effect Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
AntidiabeticImprovement in insulin sensitivity
Anti-inflammatoryReduction in inflammatory markers

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines. Results indicated an IC50 value significantly lower than standard chemotherapeutics, suggesting enhanced potency against resistant cancer types .
  • Antimicrobial Studies : In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated that the compound effectively inhibited bacterial growth at low concentrations, supporting its potential as a lead compound for new antibiotics.
  • Diabetes Research : In animal models, administration of this compound resulted in improved glucose tolerance and increased insulin sensitivity. These findings suggest potential applications in managing type 2 diabetes .

Preparation Methods

Nucleophilic Aromatic Substitution Coupling

  • Starting Materials: 4-methyl-1,3-thiazol-2-amine and 4-fluorobenzonitrile (or other halogenated benzonitriles).
  • Reaction Conditions: The amino group on the thiazole acts as a nucleophile attacking the electron-deficient aromatic ring bearing a leaving group (e.g., fluorine).
  • Catalysts and Solvents: Copper(I) iodide (CuI) or palladium catalysts in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
  • Process: The nucleophilic aromatic substitution proceeds via displacement of the halogen by the thiazolyl amine, forming the C-N bond linking the two moieties.
  • Purification: The crude product is purified by silica gel column chromatography using ethyl acetate/hexane mixtures.
  • Characterization: Purity is confirmed by high-performance liquid chromatography (HPLC) with >95% purity, and structure verified by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Coupling via Schiff Base Intermediate and Reduction

  • Step 1: Condensation of 4-cyanobenzaldehyde with 4-methyl-1,3-thiazol-2-amine to form an imine (Schiff base) intermediate.
  • Step 2: Reduction of the imine to the corresponding amine using reducing agents such as sodium borohydride or catalytic hydrogenation.
  • Advantages: This method allows for mild reaction conditions and good control over the formation of the C-N bond.
  • Limitations: Requires careful control of reduction conditions to avoid over-reduction or side reactions.

Multi-Component Synthesis of Thiazole Precursors Followed by Functionalization

  • Thiazole Core Synthesis: The 4-methylthiazole ring can be synthesized via Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides or thioureas.
  • Subsequent Amination: The thiazole amine is then coupled to 4-cyanobenzaldehyde or its derivatives under nucleophilic substitution or reductive amination conditions.
  • Benefits: This modular approach allows for structural variation and optimization of the thiazole substituents before coupling.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Advantages Challenges
Nucleophilic Aromatic Substitution 4-methyl-1,3-thiazol-2-amine, 4-fluorobenzonitrile, CuI catalyst DMSO or acetonitrile, elevated temp Direct C-N bond formation, high purity Requires halogenated substrates, catalyst optimization
Schiff Base Formation + Reduction 4-cyanobenzaldehyde, thiazol-2-amine, NaBH4 or H2 catalyst Mild, room temp or slightly elevated Mild conditions, selective reduction Control of reduction step, possible side products
Hantzsch Thiazole Synthesis + Coupling α-haloketones, thioamides, 4-cyanobenzaldehyde Multi-step, varied solvents Structural versatility, modular synthesis Multi-step, longer synthesis time

Detailed Research Findings and Notes

  • The nucleophilic aromatic substitution method is favored for its straightforward approach and high yields when using appropriate catalysts such as CuI. It allows direct coupling of the thiazolyl amine to the benzonitrile ring, facilitating efficient synthesis of the target compound.

  • Schiff base intermediates formed by condensation between 4-cyanobenzaldehyde and thiazol-2-amine provide an alternative route, where subsequent reduction yields the desired amine linkage. This method is useful when sensitive functional groups are present and milder conditions are preferred.

  • The thiazole core itself is commonly synthesized via classical Hantzsch methods, which involve cyclization reactions of α-haloketones with thioamide derivatives. This approach allows for the introduction of the methyl group at the 4-position of the thiazole ring before coupling to the benzonitrile moiety.

  • Purification techniques such as column chromatography and verification by spectroscopic methods (NMR, IR, HRMS) are critical to ensure the structural integrity and purity of the final compound. For example, NMR spectra typically show aromatic proton signals between δ 7.5–8.2 ppm and methyl protons around δ 2.5 ppm, while IR spectroscopy confirms the nitrile group with a sharp peak near 2220 cm⁻¹.

  • Research indicates that modifications in the aromatic core or thiazole substituents can influence the reactivity and biological activity of the compound, highlighting the importance of synthetic flexibility in the preparation methods.

Q & A

Basic: What are the standard synthetic routes for 4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzonitrile?

Answer:
The synthesis typically involves a multi-step approach:

Thiazole Core Formation : React 4-methyl-1,3-thiazol-2-amine with a benzonitrile derivative (e.g., 4-fluorobenzonitrile) under nucleophilic aromatic substitution conditions. Palladium or copper catalysts (e.g., CuI) in polar aprotic solvents like DMSO or acetonitrile are often used to promote coupling .

Purification : Post-reaction, the crude product is isolated via solvent evaporation under reduced pressure and purified using column chromatography (silica gel, ethyl acetate/hexane eluent) .

Validation : Confirm purity via HPLC (>95%) and structural integrity via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Basic: How is this compound characterized spectroscopically?

Answer:

  • NMR Spectroscopy : 1^1H NMR (400 MHz, DMSO-d6d_6) reveals aromatic protons (δ 7.5–8.2 ppm), thiazole protons (δ 6.8–7.1 ppm), and methyl groups (δ 2.5 ppm). 13^{13}C NMR confirms nitrile (δ ~115 ppm) and thiazole carbons (δ 150–160 ppm) .
  • Mass Spectrometry : HRMS (ESI+) gives a molecular ion peak at m/z [M+H]+^+ = 230.29 (calculated: 230.07) .
  • IR Spectroscopy : A sharp peak at ~2220 cm1^{-1} confirms the nitrile group .

Advanced: How can computational modeling elucidate its mechanism of action?

Answer:

  • Molecular Dynamics (MD) : Simulate interactions with target proteins (e.g., kinases, acetylcholinesterase) using software like GROMACS. Analyze binding free energy (MM-PBSA) to identify key residues .
  • Docking Studies : Use AutoDock Vina to predict binding poses. Compare results with mutagenesis data to validate critical interactions (e.g., hydrogen bonds with nitrile or thiazole groups) .
  • SAR Analysis : Model derivatives with substituent variations (e.g., methoxy, halogens) to optimize binding affinity .

Advanced: How to resolve contradictions in biological activity data?

Answer:

  • Purity Verification : Re-analyze compound purity via HPLC and LC-MS to rule out impurities affecting bioassays .
  • Assay Reproducibility : Repeat assays under standardized conditions (e.g., cell lines, incubation time). For example, use HUVECs or BJ fibroblasts in DMEM with 10% FBS .
  • Structural Confirmation : Re-examine crystallographic data (if available) using SHELX for refinement, especially if polymorphism or tautomerism is suspected .

Basic: What in vitro assays are suitable for evaluating biological activity?

Answer:

  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa) at 24–72 h incubation .
  • Enzyme Inhibition : Test acetylcholinesterase (AChE) inhibition using Ellman’s method (IC50_{50} determination) .
  • Antimicrobial Activity : Broth microdilution assay against E. coli or S. aureus (MIC values) .

Advanced: How to optimize pharmacokinetic properties via structural modification?

Answer:

  • LogP Adjustment : Introduce hydrophilic groups (e.g., morpholine, pyridine) to reduce hydrophobicity. Derivatives in show improved solubility via morpholine substitution .
  • Metabolic Stability : Replace labile groups (e.g., methyl thiazole) with deuterated analogs or fluorinated moieties to slow CYP450-mediated degradation .
  • In Vivo Testing : Use PET ligands (e.g., 18^{18}F-labeled analogs) to track biodistribution in rodent models .

Advanced: What crystallographic challenges arise in structural determination?

Answer:

  • Data Collection : Use synchrotron radiation for high-resolution (<1.0 Å) data to resolve disorder in the benzonitrile moiety .
  • Refinement : Apply SHELXL for anisotropic refinement and TWIN/BASF commands to address twinning, common in thiazole derivatives .
  • Validation : Check using CCDC tools (e.g., Mercury) for hydrogen bonding and π-π stacking interactions .

Advanced: How to design SAR studies for enhanced activity?

Answer:

  • Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -CF3_3) or donating (e.g., -OCH3_3) groups on the benzene ring. shows methoxy substitution improves cytotoxicity .
  • Bioisosteric Replacement : Replace nitrile with carboxylate or tetrazole to modulate polarity while retaining hydrogen-bonding capacity .
  • 3D-QSAR Models : Use CoMFA/CoMSIA to correlate steric/electronic features with activity .

Basic: What safety protocols are recommended during synthesis?

Answer:

  • Nitrile Handling : Use fume hoods and PPE (gloves, goggles) due to toxicity.
  • Solvent Disposal : Acetonitrile and DMSO require neutralization before waste disposal .
  • Catalyst Removal : Chelate residual metals (e.g., Pd) with SiliaBond Thiol before purification .

Advanced: How to address off-target binding in pharmacological studies?

Answer:

  • Selectivity Screening : Test against related targets (e.g., mGluR1 vs. mGluR5) using radioligand displacement assays .
  • Proteomic Profiling : Perform kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify unintended kinase inhibition .
  • Cryo-EM Studies : Resolve off-target complex structures to guide rational redesign .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzonitrile
Reactant of Route 2
Reactant of Route 2
4-[(4-Methyl-1,3-thiazol-2-yl)amino]benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.